molecular formula C13H19BrN2O B7932867 (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide

Cat. No.: B7932867
M. Wt: 299.21 g/mol
InChI Key: ACSUWCUNKLSXEK-JTQLQIEISA-N
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Description

(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide is an organic compound that features a brominated benzyl group, an isopropyl group, and an amino group attached to a propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of oxidized amide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity to biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the brominated benzyl group and the isopropyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSUWCUNKLSXEK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1Br)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1Br)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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